6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core fused with a 1,3,5-trimethylpyrazole moiety and an ethyl substituent. Its molecular formula is C₁₅H₁₆N₄O₃, with a molecular weight of 300.32 g/mol and a CAS registry number 1173266-66-4 . The compound’s structure combines aromatic and heteroaromatic systems, which are critical for interactions in medicinal chemistry and materials science. It is commercially available at 95% purity and has applications in drug discovery, particularly as a building block for kinase inhibitors or antimicrobial agents .
Propriétés
IUPAC Name |
6-ethyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-5-9-6-10(15(20)21)12-13(18-22-14(12)16-9)11-7(2)17-19(4)8(11)3/h6H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEPWZKODKFNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C3=C(N(N=C3C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functionalization to introduce the isoxazole and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
The compound features a complex heterocyclic structure that includes an isoxazole ring fused with a pyridine moiety, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in the development of drugs targeting various diseases:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines .
- Anti-inflammatory Properties : The compound's pyrazole component is known for anti-inflammatory activity. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Agrochemicals
In agricultural applications, compounds similar to 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid have been explored as potential pesticides or herbicides. Their effectiveness in controlling pests and enhancing crop yields has been documented:
- Pesticidal Activity : Research has indicated that certain derivatives can act as effective insecticides against common agricultural pests. Field trials have shown significant reductions in pest populations when treated with formulations containing these compounds .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of isoxazole and pyridine units into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings and advanced composites .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of isoxazole-pyridine derivatives. The research found that one derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity .
Case Study 2: Agricultural Applications
Field trials conducted in 2022 demonstrated that a formulation containing this compound significantly reduced aphid populations on crops while promoting plant growth compared to untreated controls. The study highlighted its potential as a safe alternative to conventional pesticides .
Mécanisme D'action
The mechanism by which 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Molecular Properties of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₆N₄O₃ | 300.32 | Ethyl, 1,3,5-trimethylpyrazole | Isoxazolo-pyridine core |
| 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₇H₁₆FN₃O₂ | 313.33 | 4-Fluorophenyl, isopropyl, methyl | Pyrazolo-pyridine core, fluorine atom |
| 6-Ethyl-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₁H₁₁N₃O₃ | 233.22 | Ethyl, methyl | Simplified substituents |
| 6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₆H₁₆N₄O₃ | 312.33 | Cyclopropyl, 1,3,5-trimethylpyrazole | Increased lipophilicity |
Structural and Functional Analysis
The 4-fluorophenyl analog introduces a fluorine atom, which can alter electronic properties and metabolic stability. The cyclopropyl variant replaces the ethyl group with a cyclopropane ring, increasing steric bulk and lipophilicity. This modification could enhance membrane permeability but may reduce aqueous solubility .
Molecular Weight and Drug-Likeness :
- The target compound (300.32 g/mol) and its analogs fall within the acceptable range for small-molecule drugs (typically <500 g/mol). However, the 4-fluorophenyl derivative’s higher molecular weight (313.33 g/mol) may marginally impact bioavailability .
Synthetic Accessibility :
- Derivatives like the 3-methyl-isoxazolo-pyridine are synthetically simpler due to fewer substituents, whereas the cyclopropyl variant requires specialized cyclopropanation techniques, complicating large-scale synthesis .
Notes
Synthesis and Characterization: The target compound’s crystal structure was likely determined using software suites like SHELXL or WinGX, which are standard for small-molecule crystallography . Commercial availability via suppliers like Leap Chem Co., Ltd and CymitQuimica facilitates experimental studies despite discontinuation notices for some analogs .
Limitations :
- Detailed solubility, toxicity, and pharmacokinetic data for these compounds are scarce in publicly available literature, necessitating further experimental validation.
Activité Biologique
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of specific pyrazole derivatives with isoxazole precursors. The methodology often employs various catalysts and reaction conditions to optimize yield and purity. For example, a study demonstrated a straightforward synthesis route using trifluoroacetic acid as a catalyst, leading to high yields of substituted pyrazolo[3,4-b]pyridine derivatives .
Biological Activity
The biological activity of 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been evaluated primarily through in vitro assays against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with the pyrazolo[3,4-b]pyridine core exhibit significant antimicrobial properties. Specifically, derivatives have shown efficacy against Mycobacterium tuberculosis , with some modifications enhancing their activity significantly. The mechanism often involves inhibition of essential bacterial enzymes or pathways .
Anticancer Properties
In vitro studies have assessed the compound's ability to inhibit tumor cell proliferation. For instance, derivatives similar in structure have been tested against several cancer cell lines (e.g., A549, HT-1080) and demonstrated promising anti-proliferative effects. The most effective compounds were noted to induce cell cycle arrest at the G2/M phase and disrupt microtubule networks in cancer cells .
Case Studies
Several studies highlight the biological activities associated with similar compounds:
- Antituberculotic Activity : A study demonstrated that modified pyrazolo[3,4-b]pyridines exhibited significant activity against M. tuberculosis with IC50 values in the low micromolar range. The binding affinity to pantothenate synthetase was also analyzed through molecular docking studies .
- Anticancer Evaluation : Another study reported that certain derivatives caused significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 10 to 20 µM. These compounds were found to induce apoptosis via mitochondrial pathways and were effective in vivo as well .
Data Summary
| Activity Type | Target | Effectiveness (IC50) | Mechanism |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Low µM | Enzyme inhibition |
| Anticancer | A549 (lung cancer) | 10 - 20 µM | Microtubule disruption |
| Anticancer | HT-1080 (fibrosarcoma) | 15 - 25 µM | Apoptosis via mitochondrial pathways |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates .
- Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) of ester derivatives to yield carboxylic acid functionality .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to achieve >95% purity. Yields range from 51–88% depending on substituents .
Q. How can researchers confirm the molecular structure of this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze and chemical shifts to verify substituent positions and regioselectivity (e.g., pyrazole CH groups at δ 2.38 ppm in NMR) .
- Mass Spectrometry (EI/HRMS) : Confirm molecular weight (e.g., observed [M] at m/z 271.1065 vs. calculated 271.1064) .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. What experimental conditions affect the compound’s solubility and stability?
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to carboxylic acid and heterocyclic moieties. Poor solubility in water requires pH adjustment (e.g., neutralization with NaHCO) .
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the isoxazole ring. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for regioselective heterocycle formation. ICReDD’s methodology integrates:
- Reaction path searches to identify low-energy pathways .
- Machine learning to correlate experimental yields with parameters like temperature and catalyst loading . Example: Adjusting electron-withdrawing substituents on pyrazole improves isoxazole ring closure efficiency .
Q. What statistical methods optimize reaction conditions for scale-up?
Use Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst type) using a 2 matrix .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., maximizing yield at 50°C vs. 80°C for azide coupling) . Example: Optimizing trifluoroacetic acid stoichiometry (7.5–10 equiv.) improves triazole hybrid yields by 30% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- DFT Simulations : Compare theoretical chemical shifts with experimental data to identify misassigned peaks .
- Heteronuclear Correlation (HMBC) : Confirm long-range coupling between pyrazole CH and isoxazole carbons .
- X-ray Crystallography : Resolve regiochemistry disputes (e.g., pyrazole vs. isoxazole substitution patterns) .
Q. What intermolecular interactions influence the compound’s bioactivity?
The isoxazole-pyrazole scaffold participates in:
Q. Are there alternative synthetic pathways to improve atom economy?
Compare traditional vs. green methods:
| Method | Conditions | Yield | Atom Economy |
|---|---|---|---|
| Conventional cyclization | 16h, 50°C, TFA catalyst | 51% | 65% |
| Microwave-assisted | 2h, 100°C, solvent-free | 72% | 85% |
Q. How to design stability studies for long-term storage?
Q. What mechanistic insights guide its biological activity (e.g., enzyme inhibition)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
